
ニフェカリド塩酸塩
概要
説明
ニフェカラント塩酸塩は、主に日本で不整脈や心室頻拍の治療に使用されるクラス III 抗不整脈薬です . カリウム電流を阻害することにより、心室および心房筋細胞のアクションポテンシャルの持続時間と有効不応期を延長する効果があります . この化合物は、心室頻拍や心室細動の予防に特に有効です .
2. 製法
合成経路と反応条件: ニフェカラント塩酸塩の製法には、6-イミノ-1,3-ジメチルウラシルのアミノ分解が関与します . このプロセスには、いくつかの段階が含まれます。
アミノ分解: 6-イミノ-1,3-ジメチルウラシルはアミノ分解を受け、中間体を形成します。
カップリング反応: その後、中間体は2-(2-ヒドロキシエチルアミノ)エチルアミンとカップリングされます。
ニトロ化: 得られた化合物はニトロ化され、ニトロ基が導入されます。
塩酸塩の形成: 最後に、化合物は塩酸塩の形に変換されます。
工業生産方法: 工業的には、ニフェカラント塩酸塩は、凍結乾燥粉末を生理食塩水に溶解して、ニフェカラント2 mg/mLを含む最終注射液を調製します . この溶液は、投与前に1時間以内に調製し、暗所に保管して安定性を維持します .
科学的研究の応用
Clinical Applications
-
Management of Ventricular Tachycardia and Fibrillation
- Nifekalant has shown significant efficacy in treating refractory VT/VF, especially in patients who have not responded to standard treatments such as amiodarone or lidocaine. Studies indicate that it can successfully control VT/VF in a high percentage of cases, with one study reporting a success rate of 83% in patients with acute coronary syndrome (ACS) .
-
Out-of-Hospital Cardiac Arrest
- In cases of out-of-hospital cardiac arrest with persistent VF, nifekalant has demonstrated superior outcomes compared to traditional therapies. For instance, a multicenter study showed that 86% of patients treated with nifekalant achieved return of spontaneous circulation, significantly higher than those receiving alternative treatments .
- Perioperative Use
- Atrial Fibrillation Management
Efficacy Data Table
Study Type | Patient Population | Success Rate (%) | Notable Outcomes |
---|---|---|---|
ACS Patients | 30 patients with refractory VT/VF | 75% | Improved survival rates compared to controls |
Out-of-Hospital Arrest | 120 patients | 86% | Higher rates of return of spontaneous circulation |
Perioperative Patients | Various surgical cases | Variable | No significant hemodynamic changes observed |
Atrial Fibrillation Cases | Patients with AF | Successful suppression noted | Effective when combined with pacing |
Safety Considerations
While nifekalant is generally well-tolerated, some studies have reported a transient incidence of Torsades de Pointes (TdP), particularly in patients receiving high doses or those with pre-existing conditions. However, the occurrence is relatively low and often resolves upon discontinuation of the drug . Importantly, nifekalant does not exhibit the negative inotropic effects seen with many other antiarrhythmics, making it a safer choice for patients with compromised cardiac function.
Case Studies Highlighting Clinical Efficacy
- Case Report on ACS Patient
- Perioperative Management
- Atrial Fibrillation Management
作用機序
ニフェカラント塩酸塩は、カリウムチャネル、特に遅延整流カリウム電流の速い成分を阻害することで、効果を発揮します . この作用は、心室および心房筋細胞のアクションポテンシャルの持続時間と有効不応期を延長します . この化合物は、過渡外向カリウム電流、内向整流カリウム電流、ATP感受性カリウム電流も阻害します . ナトリウム電流やゆっくりと活性化する遅延整流カリウムチャネルには影響を与えません .
類似化合物:
アミオダロン: 同様の適応症で使用される別のクラス III 抗不整脈薬.
ソタロール: β遮断作用も持つクラス III 抗不整脈薬.
比較:
ニフェカラント vs. アミオダロン: ニフェカラントは純粋なカリウムチャネルブロッカーである一方、アミオダロンはβ遮断作用とカルシウムチャネル阻害作用も持ちます.
ニフェカラント vs. ソタロール: ソタロールは、β遮断作用とカリウムチャネル阻害作用の両方を持っているため、純粋なカリウムチャネルブロッカーであるニフェカラントとは異なります.
生化学分析
Biochemical Properties
Nifekalant hydrochloride interacts with several cardiac K+ channels . Besides the rapid component of the delayed rectifier K+ current, Nifekalant also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K current . It does not affect the Na+ current and slowly activating delayed rectifier K+ channel, and it does not have β-adrenergic activity .
Cellular Effects
Nifekalant hydrochloride has a significant impact on various types of cells and cellular processes. It is known to prolong the QT interval, which is the main measurable drug effect . It also decreases heart rate and increases left ventricular end-diastolic pressure .
Molecular Mechanism
The molecular mechanism of Nifekalant hydrochloride involves its interaction with various K+ channels. By blocking these channels, it increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . This blocking action is the primary mechanism through which Nifekalant hydrochloride exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nifekalant hydrochloride change over time. A population pharmacokinetic (PK)-pharmacodynamic (PD) model well described the pharmacodynamic effect (QTc interval prolongation) of Nifekalant . The Emax and EC50 from the study were 101 ms and 342 ng/mL, respectively .
Dosage Effects in Animal Models
In animal models, the effects of Nifekalant hydrochloride vary with different dosages. A study conducted on monkeys revealed that a dose of 0.3 mg/kg induced a negative lusitropic effect, recognized as a decrease in the maximal rate of reduction in left ventricular pressure and a prolonged isovolumic relaxation time .
Metabolic Pathways
Its primary mechanism of action involves the blocking of various K+ channels, which suggests that it may interact with enzymes or cofactors associated with these channels .
Transport and Distribution
The transport and distribution of Nifekalant hydrochloride within cells and tissues are described by a two-compartment model with first-order elimination . The population mean clearance (CL) was 53.8 L/h. The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was 8.27 L and 45.6 L, respectively .
Subcellular Localization
The subcellular localization of Nifekalant hydrochloride is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas of the cell where K+ channels are present .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of nifekalant hydrochloride involves the aminolysis of 6-imino-1,3-dimethyluracil . The process includes several steps:
Aminolysis: 6-imino-1,3-dimethyluracil undergoes aminolysis to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-(2-hydroxyethylamino)ethylamine.
Nitration: The resulting compound is nitrated to introduce the nitro group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods: In industrial settings, nifekalant hydrochloride is produced by dissolving the lyophilized powder in saline to make the final injection containing nifekalant 2 mg/mL . This solution is prepared within one hour before administration and stored in the dark to maintain stability .
化学反応の分析
反応の種類: ニフェカラント塩酸塩は、主に以下の反応を起こします。
酸化: ニトロ基は、特定の条件下でアミノ基に還元することができます。
置換: この化合物は、特に芳香環で置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
置換: ハロゲンや求核剤などの試薬を置換反応に使用できます。
生成される主な生成物:
ニトロ基の還元: 生成される主な生成物は、対応するアミンです。
置換反応: 置換基に応じて、ニフェカラントの様々な誘導体を合成できます。
4. 科学研究への応用
ニフェカラント塩酸塩は、幅広い科学研究への応用があります。
化学: カリウムチャネルブロッカーの効果を調べるためのモデル化合物として使用されます。
生物学: 研究者は、ニフェカラントを使用して、細胞生理学におけるカリウムチャネルの役割を調査します。
類似化合物との比較
Amiodarone: Another class III antiarrhythmic agent used for similar indications.
Sotalol: A class III antiarrhythmic drug that also has beta-blocking properties.
Comparison:
Nifekalant vs. Amiodarone: Nifekalant is a pure potassium channel blocker, whereas amiodarone also has beta-blocking and calcium channel-blocking properties.
Nifekalant vs. Sotalol: Sotalol has both beta-blocking and potassium channel-blocking effects, making it different from nifekalant, which is a pure potassium channel blocker.
Nifekalant hydrochloride stands out due to its specificity for potassium channels and its rapid action, making it a valuable agent in the treatment of ventricular arrhythmias .
生物活性
Nifekalant hydrochloride, also known as MS-551, is a class III antiarrhythmic agent primarily used for the treatment of life-threatening ventricular tachyarrhythmias. This compound exhibits unique pharmacological properties that differentiate it from other antiarrhythmic drugs, making it a subject of extensive research regarding its biological activity.
Nifekalant's chemical structure is characterized by a pirimidinedione framework , with a notable nitro group at the 4-para position on the benzene ring, distinguishing it from other class III agents like dofetilide and sotalol. The compound acts specifically by blocking various potassium (K) currents, including:
- Transient outward K current
- Inward rectifier K current
- ATP-sensitive K current
- Rapid component of delayed rectifier K current
This blockade results in significant prolongation of the action potential duration without affecting sodium (Na) currents or exhibiting β-adrenergic activity . Nifekalant's selectivity for potassium channels allows for effective management of arrhythmias while minimizing negative inotropic effects commonly associated with other antiarrhythmic drugs like amiodarone.
Pharmacokinetics
The pharmacokinetic profile of nifekalant reveals:
- Onset of action : Rapid
- Half-life : Approximately 1.5 to 2.1 hours
- Volume of distribution : 0.14 L/kg
- Urinary excretion ratio : ~30% as unchanged drug; the remainder undergoes hepatic glucuronidation
These characteristics facilitate its use in acute settings, particularly in emergency medicine for patients experiencing refractory ventricular fibrillation (VF) or ventricular tachycardia (VT) .
Case Studies and Meta-Analyses
-
Survival Rates in Cardiac Arrest :
- A study involving 120 out-of-hospital cardiac arrest patients treated with nifekalant showed significantly higher survival rates to hospital admission compared to controls treated with standard therapies such as lidocaine. Specifically, the survival rate was markedly improved, with successful defibrillation rates exceeding 75% in both out-of-hospital and in-hospital settings .
-
Comparison with Lidocaine :
- In a clinical trial involving 32 patients with refractory VT/VF, those treated with nifekalant had an 82% success rate in restoring sinus rhythm compared to only 19% in the lidocaine group. Importantly, no cases of QT interval prolongation or Torsades de Pointes (TdP) were reported in the nifekalant group .
-
Meta-analysis Findings :
- A meta-analysis encompassing multiple studies indicated that nifekalant significantly improved conversion rates from atrial fibrillation (AF) to sinus rhythm compared to control treatments (RR = 1.95; P = 0.005). Additionally, it demonstrated a shorter time to conversion compared to alternatives like amiodarone .
Safety Profile
Despite its efficacy, nifekalant is associated with some adverse effects, primarily:
- QT Interval Prolongation : A known risk factor for TdP.
- Sinus Bradycardia : Occasionally observed in out-of-hospital cardiac arrest cases.
Monitoring is essential during administration, especially in patients with pre-existing conditions that predispose them to arrhythmias .
特性
IUPAC Name |
6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVGGQKNWAKOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048374 | |
Record name | Nifekalant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130656-51-8 | |
Record name | Nifekalant hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130656-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MS 551 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifekalant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFEKALANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Nifekalant Hydrochloride?
A1: Nifekalant Hydrochloride primarily acts as a potassium channel blocker. [] It exhibits a relatively non-selective binding affinity for several cardiac potassium channels. []
Q2: How does Nifekalant Hydrochloride's potassium channel blocking activity translate into its antiarrhythmic effect?
A2: By blocking potassium channels, Nifekalant Hydrochloride prolongs the duration of the cardiac action potential, particularly the repolarization phase. This effectively increases the refractory period of the myocardium (both atrial and ventricular), making it less susceptible to re-entrant circuits, a common mechanism for arrhythmias. []
Q3: Does Nifekalant Hydrochloride have any other notable pharmacological effects besides potassium channel blocking?
A3: While its primary mechanism is potassium channel blockade, Nifekalant Hydrochloride has a mild positive inotropic effect, meaning it can slightly enhance the force of heart contractions. [, ] This is in contrast to some other class III antiarrhythmics that can have negative inotropic effects.
Q4: What is the molecular formula and weight of Nifekalant Hydrochloride?
A4: The molecular formula of Nifekalant Hydrochloride is C18H25N5O5 • HCl, and its molecular weight is 427.89 g/mol. []
Q5: Are there any spectroscopic data available for Nifekalant Hydrochloride?
A5: While specific spectroscopic data may vary depending on the study and the analytical technique used, multiple studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of Nifekalant Hydrochloride. [, ]
Q6: What is known about the stability of Nifekalant Hydrochloride under various conditions?
A6: While specific stability data might be found in pharmaceutical development literature, the research papers provided don't delve into detailed stability profiles under various conditions.
Q7: What is the primary route of administration for Nifekalant Hydrochloride?
A7: Nifekalant Hydrochloride is primarily administered intravenously. [, , , ]
Q8: What is the typical half-life of Nifekalant Hydrochloride?
A8: The half-life (t1/2) of Nifekalant Hydrochloride has been reported to be approximately 1.3 to 1.5 hours. [, ]
Q9: Is Nifekalant Hydrochloride metabolized in the body, and if so, how?
A9: While the provided papers don’t elaborate on the detailed metabolic pathways of Nifekalant Hydrochloride, they do mention that renal excretion is an important elimination route for the drug. []
Q10: How does renal function affect the pharmacokinetics of Nifekalant Hydrochloride?
A10: As renal excretion is a significant elimination pathway for Nifekalant Hydrochloride, patients with renal failure, particularly those on hemodialysis, require dose adjustments to prevent drug accumulation. [, ]
Q11: What types of cardiac arrhythmias has Nifekalant Hydrochloride been investigated for treating?
A11: Nifekalant Hydrochloride has been studied for its efficacy in treating a range of ventricular tachyarrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF), especially in life-threatening situations and when other antiarrhythmics have failed. [, , , , , , , , , , , , , , , ]
Q12: What is the efficacy of Nifekalant Hydrochloride in terminating ventricular tachycardia (VT) and ventricular fibrillation (VF)?
A12: Numerous studies highlight the efficacy of Nifekalant Hydrochloride in terminating VT and VF, including cases refractory to other treatments like lidocaine and direct current cardioversion. [, , , , , , , , , , , , , , , ]
Q13: Has Nifekalant Hydrochloride been investigated for use in specific clinical scenarios or patient populations?
A13: Yes, Nifekalant Hydrochloride has been specifically investigated in:
- Perioperative Settings: Preventing and treating VT during or after cardiac surgery, especially in patients with impaired left ventricular function. [, , ]
- Acute Coronary Syndromes: Managing life-threatening ventricular arrhythmias in patients with acute myocardial infarction. [, , ]
- Out-of-Hospital Cardiac Arrest: Used as a rescue therapy for refractory VF in out-of-hospital cardiac arrest settings. [, , , , ]
- Hemodialysis Patients: Managing ventricular arrhythmias in patients with renal failure undergoing hemodialysis. [, ]
Q14: Is Nifekalant Hydrochloride effective in patients with impaired left ventricular function?
A14: Notably, Nifekalant Hydrochloride appears to be effective in managing ventricular arrhythmias in patients with impaired left ventricular function, a population often considered high-risk and sensitive to the negative inotropic effects of some antiarrhythmics. [, , ]
Q15: Are there any known instances of Nifekalant Hydrochloride resistance?
A15: While Nifekalant Hydrochloride is effective in many cases, some patients do not respond to the treatment. This resistance has been observed particularly in patients with chronic structural heart disease who may have already received other antiarrhythmic medications. []
Q16: What are the potential adverse effects associated with Nifekalant Hydrochloride?
A16: The most notable adverse effect of Nifekalant Hydrochloride is QT interval prolongation, which can potentially lead to a dangerous arrhythmia called Torsades de Pointes. [, , , , , ] This risk necessitates careful monitoring of the QT interval, especially during continuous infusion and dose adjustments.
Q17: Are there any factors that might increase the risk of Nifekalant Hydrochloride-induced Torsades de Pointes?
A17: Several factors might increase the risk of Torsades de Pointes, including:
- High Doses: Excessive doses of Nifekalant Hydrochloride can significantly prolong the QT interval, increasing susceptibility to Torsades de Pointes. [, ]
- Electrolyte Imbalances: Conditions like hypokalemia (low potassium levels) can exacerbate QT prolongation and increase the risk of Torsades de Pointes. []
- Concomitant Medications: Co-administration of other drugs that prolong the QT interval can have additive effects and increase the risk of Torsades de Pointes. []
- Bradycardia: Patients with a slow heart rate might be more susceptible to the proarrhythmic effects of Nifekalant Hydrochloride. []
Q18: What analytical techniques are commonly employed to determine Nifekalant Hydrochloride concentrations in biological samples?
A18: High-performance liquid chromatography (HPLC) with UV detection is frequently used to measure Nifekalant Hydrochloride concentrations in plasma. [, , ] This method allows for sensitive and specific quantification of the drug for pharmacokinetic studies and therapeutic drug monitoring.
Q19: Are there any specific considerations or challenges in the analytical methods used for Nifekalant Hydrochloride?
A19: Developing a reliable and accurate HPLC method requires careful optimization of several parameters, including:- Extraction Efficiency: Ensuring efficient extraction of Nifekalant Hydrochloride from the biological matrix (like plasma) is crucial for accurate quantification. []- Chromatographic Separation: Choosing an appropriate HPLC column and mobile phase composition is essential to separate Nifekalant Hydrochloride from other components in the sample, including metabolites and endogenous substances. [, , , ]- Detection Sensitivity: The method should be sensitive enough to detect Nifekalant Hydrochloride at clinically relevant concentrations. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。